MFCD11226467
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Overview
Description
3-Fluoro-4-methoxybenzylzinc chloride, also known by its MDL number MFCD11226467, is an organozinc compound with the molecular formula C8H8ClFOZn and a molecular weight of 239.97 g/mol . This compound is typically used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxybenzylzinc chloride is commonly prepared through the reaction of 3-fluoro-4-methoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of 3-fluoro-4-methoxybenzylzinc chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied as a 0.5 M solution in THF .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the benzylzinc chloride moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving 3-fluoro-4-methoxybenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving 3-fluoro-4-methoxybenzylzinc chloride depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-methoxybenzylzinc chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound is utilized in the development of new drug candidates through its role in the synthesis of biologically active molecules.
Materials Science: It is employed in the preparation of advanced materials with specific properties for use in electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxybenzylzinc chloride primarily involves its role as a nucleophile in organic reactions. The benzylzinc chloride moiety can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The presence of the fluoro and methoxy groups on the aromatic ring can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 3-Chloro-4-methoxybenzylzinc chloride
Uniqueness
3-Fluoro-4-methoxybenzylzinc chloride is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These groups can significantly influence the compound’s reactivity and selectivity in various organic reactions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
chlorozinc(1+);2-fluoro-4-methanidyl-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FO.ClH.Zn/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHYZKXFESNQGU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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